![molecular formula C10H13NO B1317676 2-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 55000-14-1](/img/structure/B1317676.png)
2-[(2-Methylprop-2-en-1-yl)oxy]aniline
概要
説明
2-[(2-Methylprop-2-en-1-yl)oxy]aniline, or 2-MPA, is an organic compound with a molecular formula of C9H13NO. It is an aniline derivative and a secondary amine, and is used in a variety of scientific research applications. This compound is a colorless liquid with a pleasant odor and a boiling point of 141°C. It is soluble in water and is often used in laboratory experiments as a reagent and a solvent.
科学的研究の応用
Corrosion Inhibition in Carbon Steel
A study explored the synthesis and characterization of aromatic epoxy monomers, which demonstrated significant effectiveness as corrosion inhibitors for carbon steel in acidic solutions. The monomers, identified as AEM1 and AEM2, exhibited corrosion inhibition efficiencies of 94.3% and 95.4%, respectively. These findings were supported by electrochemical assessments and adsorption behaviors following the Langmuir isotherm model, with further insights provided by computational techniques like DFT and MD simulations (Dagdag et al., 2019).
Polymer Synthesis and Applications
Research on the synthesis of a new polymer, poly-2-(1-methylbut-2-en-1-yl)aniline, under various conditions revealed its dependence on the nature of the doping agent used. This study highlighted the polymer's physicochemical properties, including morphology, solubility, spectral characteristics, and photoluminescent properties, demonstrating potential applications in moisture sensors (Andriianova et al., 2021).
Catalytic Applications in Organic Synthesis
The palladium(II)-catalyzed amination of isoprene with aniline, employing a specific catalytic system, yielded N-(3-methylbut-2-en-1-yl)aniline with high selectivity and yield. This reaction showcased the versatility of such catalytic systems in facilitating organic synthesis, contributing to the development of new synthetic methodologies (Petrushkina et al., 2005).
Electronic Structure Analysis of Aniline Derivatives
A comprehensive study on aniline and its derivatives, including N-[(2E)-1-methylbut-2-en-1-yl]aniline, utilized density functional theory to investigate their molecular and electronic structures. This research provided valuable insights into the structural changes occurring in the anions of these compounds, contributing to a deeper understanding of their chemical properties (Vakula et al., 2011).
作用機序
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers . This suggests that the compound might interact with its targets through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The generation of reactive oxygen species such as 1 o 2 and o 2 ˙ − through energy transfer and a single electron transfer pathway suggests that the compound might influence oxidative stress-related pathways .
Action Environment
Given that the compound can act as a photosensitizer , it’s plausible that light exposure might influence its action.
特性
IUPAC Name |
2-(2-methylprop-2-enoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWXNGOHHAPVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545130 | |
| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55000-14-1 | |
| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

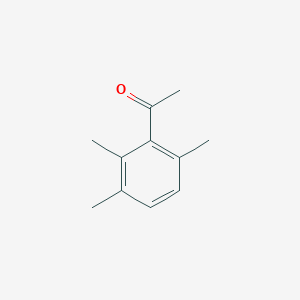

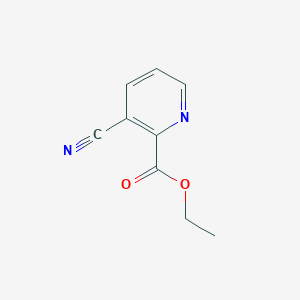
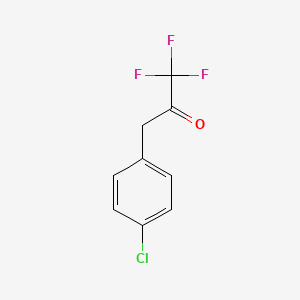
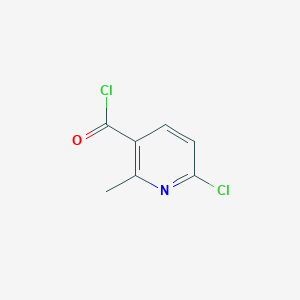
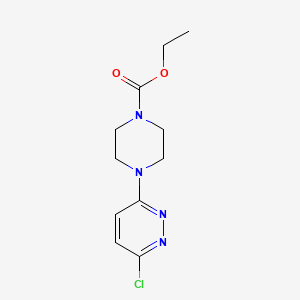
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
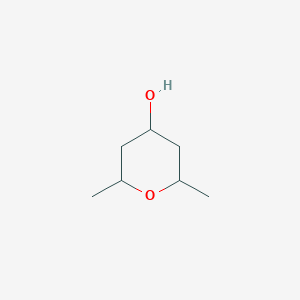
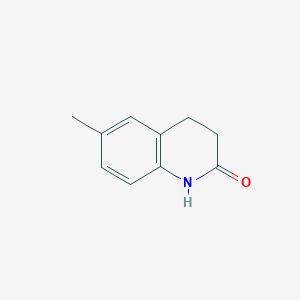
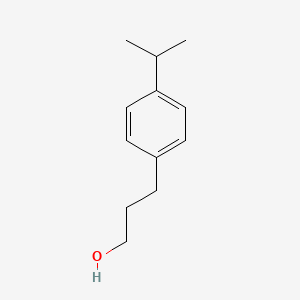
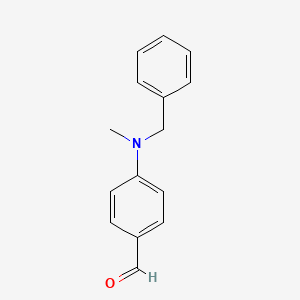
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)